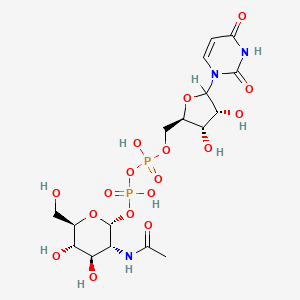
uridine diphosphate N-acetylglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Applications De Recherche Scientifique
Role in Glycosylation
UDP-N-acetylglucosamine is a key donor substrate in the glycosylation of proteins and lipids. It participates in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. These components are essential for maintaining cellular structure and function, influencing cell signaling pathways and interactions.
- Glycosaminoglycan Synthesis : UDP-N-acetylglucosamine is fundamental in producing hyaluronic acid, chondroitin sulfate, and heparan sulfate, which are vital for tissue hydration and structural integrity .
Cellular Signaling
This compound is central to the O-linked N-acetylglucosamine (O-GlcNAc) modification process. O-GlcNAcylation affects numerous cellular functions including:
- Transcription Regulation : O-GlcNAc modification of transcription factors can influence gene expression by altering protein stability and activity .
- Nutrient Sensing : UDP-N-acetylglucosamine plays a role in nutrient sensing mechanisms in mammals, particularly through the hexosamine biosynthetic pathway, which responds to nutrient availability by regulating O-GlcNAc levels .
Implications in Disease
Research indicates that UDP-N-acetylglucosamine is involved in various diseases, particularly metabolic disorders and cancers:
- Diabetes : The compound has been linked to insulin sensitivity. Studies show that UDP-N-acetylglucosamine levels can influence glucose uptake in cells, making it a potential target for diabetes treatment .
- Cancer : Aberrant O-GlcNAcylation patterns have been observed in cancer cells, suggesting that UDP-N-acetylglucosamine may play a role in tumor progression and metastasis .
Pharmacological Applications
Recent studies have explored the pharmacological potential of UDP-N-acetylglucosamine:
- Drug Development : It has been utilized in virtual screening approaches to identify new inhibitors targeting dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose homeostasis. This suggests that UDP-N-acetylglucosamine could facilitate the development of novel antidiabetic agents .
- Neurodegenerative Diseases : The compound's role in histone remodeling and transcriptional regulation suggests its potential as a therapeutic target in neurodegenerative diseases like Spinocerebellar ataxia .
Table 1: Summary of Case Studies Involving this compound
Propriétés
Formule moléculaire |
C17H27N3O17P2 |
|---|---|
Poids moléculaire |
607.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
Clé InChI |
LFTYTUAZOPRMMI-MPIASZHXSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonymes |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















